molecular formula C7H9NO B6154402 1-ethyl-3-oxocyclobutane-1-carbonitrile CAS No. 2091493-91-1

1-ethyl-3-oxocyclobutane-1-carbonitrile

Cat. No.: B6154402
CAS No.: 2091493-91-1
M. Wt: 123.15 g/mol
InChI Key: INLYXJITBFDHHH-UHFFFAOYSA-N
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Description

1-ethyl-3-oxocyclobutane-1-carbonitrile is an organic compound with the molecular formula C7H9NO It is a derivative of cyclobutanecarbonitrile, characterized by the presence of an ethyl group and a keto group on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ethyl-3-oxocyclobutane-1-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of ethyl cyclobutanecarboxylate with a nitrile source under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrile group replaces the ester group on the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group, resulting in the formation of 1-ethyl-3-hydroxycyclobutane-1-carbonitrile.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides, amines, or other substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: 1-ethyl-3-hydroxycyclobutane-1-carbonitrile.

    Substitution: Amides, amines, or other substituted derivatives.

Scientific Research Applications

1-ethyl-3-oxocyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-oxocyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile or electrophile, participating in various chemical reactions that modify biomolecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

1-ethyl-3-oxocyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

    Cyclobutanecarbonitrile: Lacks the ethyl and keto groups, resulting in different chemical properties and reactivity.

    1-ethyl-3-hydroxycyclobutane-1-carbonitrile: Similar structure but with a hydroxyl group instead of a keto group, leading to different reactivity and applications.

    1-ethyl-3-oxocyclopentane-1-carbonitrile: Contains a five-membered ring instead of a four-membered ring, affecting its chemical behavior and stability.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-3-oxocyclobutane-1-carbonitrile involves the reaction of ethyl cyanoacetate with cyclobutanone in the presence of a base to form the intermediate compound, 1-ethyl-3-oxocyclobutane-1-carboxylic acid. This intermediate is then converted to the final product through a dehydration reaction using a dehydrating agent such as thionyl chloride or phosphorus pentoxide.", "Starting Materials": [ "Ethyl cyanoacetate", "Cyclobutanone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Ethyl cyanoacetate is added to a solution of cyclobutanone in the presence of a base (e.g. sodium hydroxide).", "Step 2: The mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 3: The resulting intermediate, 1-ethyl-3-oxocyclobutane-1-carboxylic acid, is isolated by filtration or extraction.", "Step 4: The intermediate is then treated with a dehydrating agent such as thionyl chloride or phosphorus pentoxide to form the final product, 1-ethyl-3-oxocyclobutane-1-carbonitrile.", "Step 5: The final product is purified by recrystallization or chromatography." ] }

CAS No.

2091493-91-1

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-ethyl-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C7H9NO/c1-2-7(5-8)3-6(9)4-7/h2-4H2,1H3

InChI Key

INLYXJITBFDHHH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)C1)C#N

Purity

95

Origin of Product

United States

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